molecular formula C23H16BrNO3S B11630568 (5Z)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

(5Z)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11630568
M. Wt: 466.3 g/mol
InChI Key: ZAFKDUVIXRKGOG-STZFKDTASA-N
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Description

(5Z)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a benzyl ether substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-bromobenzaldehyde with 3-phenyl-2,4-thiazolidinedione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to maintain consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzyl ether substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE exerts its effects is often related to its interaction with specific molecular targets. For example, in medicinal applications, it may bind to and inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The thiazolidinedione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing blood sugar levels in type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(5Z)-5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. Its benzyl ether and bromine substituents can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H16BrNO3S

Molecular Weight

466.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H16BrNO3S/c24-19-13-17(11-12-20(19)28-15-16-7-3-1-4-8-16)14-21-22(26)25(23(27)29-21)18-9-5-2-6-10-18/h1-14H,15H2/b21-14-

InChI Key

ZAFKDUVIXRKGOG-STZFKDTASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4)Br

Origin of Product

United States

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